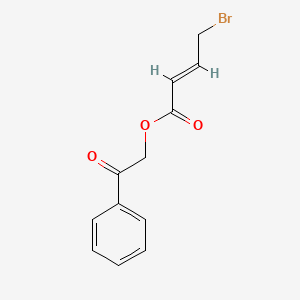

2-Oxo-2-phenylethyl 4-bromobut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

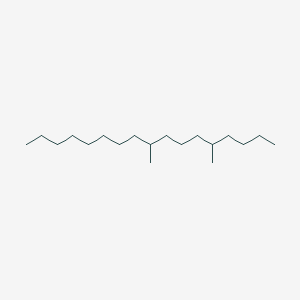

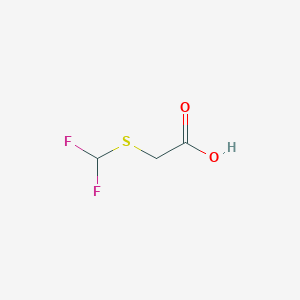

2-Oxo-2-phenylethyl 4-bromobut-2-enoate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation Processes

The compound 2-Oxo-2-phenylethyl 4-bromobut-2-enoate is involved in catalytic hydrogenation processes, serving as a precursor in the synthesis of ethyl 2-hydroxy-4-arylbutyrate. This transformation is achieved through highly enantioselective sequential hydrogenation, demonstrating the compound's utility in producing high-purity intermediates for further chemical synthesis. The process is sensitive to reaction temperature, indicating its significance in fine-tuning product selectivity and yield (Meng, Zhu, & Zhang, 2008).

Inhibition of Bacterial Enzymes

Research has identified this compound derivatives as potent inhibitors of bacterial enzymes. Specifically, these compounds inhibit MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The inhibition is attributed to the formation of CoA adducts, which interact with the enzyme's active site. This mechanism presents a novel approach to targeting bacterial metabolism and offers a foundation for developing new antibacterial agents (Li et al., 2011).

Anticancer Activity

A subclass of this compound analogues, specifically β-ketoesters, has shown promising anticancer activity. These compounds have been tested across various human cancer cell lines, displaying significant antiproliferative effects. One analogue exhibited superior activity compared to the chemotherapy drug doxorubicin in certain cell lines, highlighting its potential as a novel anticancer agent (Souza et al., 2017).

Enantioselective Bioreduction

The enantioselective bioreduction of alkyl 2-oxo-4-arylbutanoates and -but-3-enoates, to which this compound belongs, has been facilitated by Candida parapsilosis ATCC 7330. This process yields high-purity enantiomers of 2-hydroxy compounds, essential for pharmaceutical applications. The absolute configuration of these enantiomers has been determined, further illustrating the compound's importance in stereochemistry and drug design (Baskar et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Oxo-2-phenylethyl 4-bromobut-2-enoate primarily targets bacterial enzymes involved in the menaquinone (vitamin K2) biosynthesis pathway. Specifically, it inhibits the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which plays a crucial role in the production of menaquinone, an essential component for bacterial electron transport and energy production .

Mode of Action

The compound interacts with MenB by forming a covalent adduct with coenzyme A (CoA). This interaction disrupts the enzyme’s normal function, leading to a blockade in the menaquinone biosynthesis pathway. As a result, the bacteria are unable to produce sufficient menaquinone, impairing their ability to generate ATP through oxidative phosphorylation .

Biochemical Pathways

By inhibiting MenB, this compound affects the menaquinone biosynthesis pathway. This pathway is critical for the electron transport chain in many bacteria. The disruption of this pathway leads to a decrease in ATP production, which is vital for bacterial growth and survival. Consequently, the compound exhibits potent antibacterial activity, particularly against strains that rely heavily on menaquinone for energy production .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including bacterial infection sites. Its metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability and half-life are influenced by its chemical stability and the efficiency of its metabolic pathways .

Result of Action

At the molecular level, the inhibition of MenB leads to a significant reduction in menaquinone levels within bacterial cells. This reduction impairs the electron transport chain, resulting in decreased ATP production. At the cellular level, the lack of ATP hampers various energy-dependent processes, ultimately leading to bacterial cell death. This mechanism makes this compound a potent antibacterial agent .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions may affect the compound’s stability and its ability to interact with MenB. Additionally, the presence of other substances that compete for binding with CoA or MenB could potentially reduce the compound’s effectiveness. Therefore, optimizing the environmental conditions is crucial for maximizing the antibacterial activity of this compound .

: Information synthesized from various sources on the mechanism of action of similar compounds.

Análisis Bioquímico

Biochemical Properties

2-Oxo-2-phenylethyl 4-bromobut-2-enoate has been found to interact with the enzyme MenB, which is involved in the bacterial menaquinone (MK) biosynthesis pathway . The compound forms an adduct with coenzyme A (CoA), inhibiting the function of MenB .

Cellular Effects

The inhibition of MenB by this compound impacts the biosynthesis of menaquinone, a key molecule in bacterial cells . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Specifically, it forms an adduct with CoA, leading to the inhibition of the enzyme MenB . This interaction disrupts the menaquinone biosynthesis pathway in bacteria .

Metabolic Pathways

This compound is involved in the menaquinone biosynthesis pathway in bacteria, where it interacts with the enzyme MenB . The disruption of this pathway can affect metabolic flux and metabolite levels .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxo-2-phenylethyl 4-bromobut-2-enoate involves the reaction of 2-oxo-2-phenylethyl bromide with 4-bromobut-2-enoic acid in the presence of a base.", "Starting Materials": [ "2-oxo-2-phenylethyl bromide", "4-bromobut-2-enoic acid", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-oxo-2-phenylethyl bromide in anhydrous ether.", "Step 2: Add the base to the solution and stir for 30 minutes.", "Step 3: Add 4-bromobut-2-enoic acid to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |

Número CAS |

154561-38-3 |

Fórmula molecular |

C12H11BrO3 |

Peso molecular |

283.12 g/mol |

Nombre IUPAC |

phenacyl 4-bromobut-2-enoate |

InChI |

InChI=1S/C12H11BrO3/c13-8-4-7-12(15)16-9-11(14)10-5-2-1-3-6-10/h1-7H,8-9H2 |

Clave InChI |

JARTYZWEUJDLPS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr |

SMILES canónico |

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)